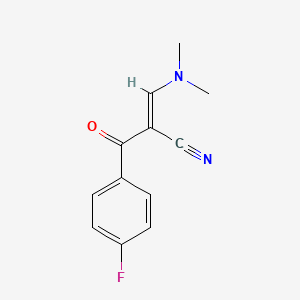

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Description

BenchChem offers high-quality 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGVIOPQYFIUQQ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Introduction

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile, registered under CAS Number 52200-15-4, is a substituted acrylonitrile derivative that serves as a versatile intermediate in synthetic organic chemistry. Its molecular architecture, featuring a fluorinated aromatic ring, a ketone, a cyano group, and an enamine moiety, provides a unique combination of electronic and steric properties. This makes it a valuable building block in the development of novel pharmaceutical agents, particularly in oncology and infectious disease research, as well as in the synthesis of specialized dyes and advanced polymers.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for certain properties are not extensively reported in publicly accessible literature, this document integrates known data with established scientific principles and methodologies for analogous compounds. The protocols and analyses described herein are grounded in established techniques for the characterization of complex organic molecules, offering a robust framework for researchers, scientists, and drug development professionals.

The structural identity of a compound is the foundation of its chemical behavior. The key identifiers for 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile are summarized below.

Sources

Technical Whitepaper: Functionalization & Application of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Topic: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Identity

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) is a specialized enaminonitrile intermediate employed primarily in the synthesis of nitrogen-containing heterocycles. Its structural uniqueness lies in its "push-pull" alkene character: the electron-donating dimethylamino group and the electron-withdrawing nitrile and carbonyl groups create a highly polarized double bond.

This polarization makes the

| Property | Data |

| CAS Number | 52200-15-4 |

| Molecular Formula | C₁₂H₁₁FN₂O |

| Molecular Weight | 218.23 g/mol |

| IUPAC Name | 3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile |

| Core Reactivity | Nucleophilic vinylic substitution ( |

| Key Application | Precursor to 4-fluorophenyl-pyrazoles (p38 inhibitors) |

Synthesis Protocol: Upstream Preparation

The most robust synthetic route involves the condensation of 4-fluorobenzoylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over acid chloride routes due to higher atom economy and milder conditions.

Mechanism of Formation

The methylene group of 4-fluorobenzoylacetonitrile is highly acidic (

Experimental Workflow

Note: All steps must be performed in a fume hood due to the evolution of methanol and potential toxicity of acrylonitriles.

Reagents:

-

4-Fluorobenzoylacetonitrile (1.0 eq)[1]

-

DMF-DMA (1.2 eq)

-

Solvent: Toluene (anhydrous) or Neat (solvent-free)

Step-by-Step Protocol:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-fluorobenzoylacetonitrile (e.g., 10 mmol).

-

Addition: Add Toluene (5-10 volumes) followed by DMF-DMA (12 mmol). Note: For scale-up, a neat reaction without toluene is often viable and greener.

-

Reflux: Heat the mixture to reflux (approx. 110°C). The reaction is typically fast (1–3 hours). Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material spot will disappear, replaced by a lower Rf yellow/orange spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If Toluene was used: Concentrate under reduced pressure to remove solvent and excess DMF-DMA.

-

If Neat: The product often solidifies upon cooling.

-

-

Purification: Triturate the resulting solid with cold diethyl ether or ethanol. Filter and dry under vacuum. Recrystallization from ethanol is possible if high purity (>98%) is required.

Visualizing the Synthesis Pathway

Caption: Condensation of active methylene precursor with DMF-DMA to yield the target enaminonitrile.

Downstream Application: Heterocycle Formation

The primary value of CAS 52200-15-4 is its ability to react with dinucleophiles (hydrazines, guanidines) to form 5-membered and 6-membered heterocycles.

Critical Application: Synthesis of p38 Kinase Inhibitor Scaffolds

The reaction with hydrazine hydrate yields 3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile . This specific pyrazole core is the pharmacophore for many p38 MAP kinase inhibitors (e.g., analogs of SB203580), which function by competing with ATP in the kinase binding pocket.

Protocol for Pyrazole Synthesis:

-

Dissolution: Dissolve 3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (1.0 eq) in Ethanol.

-

Cyclization: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.

-

Reaction: Stir at room temperature for 1 hour, or reflux for 30 mins to ensure completion. The mechanism involves an initial Michael addition of the hydrazine to the

-carbon, followed by elimination of dimethylamine and intramolecular cyclization. -

Isolation: The product usually precipitates as a white or off-white solid. Filter, wash with cold ethanol, and dry.

Reaction Mechanism Diagram (Graphviz)

Caption: Mechanism of converting the enaminonitrile to the bioactive pyrazole scaffold via hydrazine.

Analytical Characterization

Researchers should validate the identity of CAS 52200-15-4 using the following expected spectral data.

| Method | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | Non-equivalent N-Methyl groups (restricted rotation). | |

| ¹H NMR (CDCl₃) | Vinylic proton ( | |

| ¹H NMR (CDCl₃) | 4-Fluorophenyl aromatic protons. | |

| IR Spectroscopy | ~2200 cm⁻¹ | Nitrile (CN) stretch (conjugated).[2] |

| IR Spectroscopy | ~1630–1650 cm⁻¹ | Carbonyl (C=O) stretch (highly conjugated). |

| Mass Spectrometry | m/z 219 [M+H]⁺ | Protonated molecular ion. |

Safety & Handling Guidelines

While specific toxicological data for this intermediate may be limited, it must be handled as a potent electrophile and nitrile derivative.

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[3] Potential sensitizer.[4]

-

Engineering Controls: Use a chemical fume hood. The hydrolysis or reaction products (dimethylamine) are volatile and odorous.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (can hydrolyze back to the formyl/acetyl precursor).

-

Incompatibility: Strong oxidizers, strong acids (hydrolysis), and active methylene compounds (unless intended for reaction).

References

-

Al-Qalaf, F., et al. (2007). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Achmatowicz, M., et al. (2009).[5] Practical synthesis of a p38 MAP kinase inhibitor. Journal of Organic Chemistry. Retrieved from [Link]

-

Fray, M. J., et al. (2001). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 52200-15-4. Retrieved from [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4 [smolecule.com]

- 4. Aza-boron-diquinomethene complexes bearing N-aryl chromophores: synthesis, crystal structures, tunable photophysics, the protonation effect and their application as pH sensors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of alpha-aroyl-beta-dimethylaminoacrylonitriles

The Synthetic Utility of -Aroyl- -Dimethylaminoacrylonitriles

A Guide to Heterocyclic Construction for Drug Discovery

Executive Summary

In the landscape of modern heterocyclic chemistry,

This guide provides a technical deep-dive into their reactivity, specifically focusing on the construction of bioactive pyrazoles, pyrimidines, and fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) analogous to marketed hypnotics like Zaleplon.

Part 1: Mechanistic Foundation & Structural Logic

The synthetic utility of these molecules stems from their polarized nature. The

The "Push-Pull" Dynamic:

-

The Push: The lone pair on the dimethylamino nitrogen donates electron density into the

-system. -

The Pull: The

-cyano and -

The Result: The

-carbon becomes highly susceptible to nucleophilic attack via an Addition-Elimination (

Visualization: The Electrophilic Trigger

The following diagram illustrates the resonance effects that dictate the regioselectivity of the incoming nucleophile.

Part 2: Primary Reaction Modules

The following modules detail the transformation of the parent scaffold into specific heterocycles. These protocols are designed to be self-validating, meaning the physical changes (precipitation, color change) and spectral data provide immediate feedback on reaction success.

Module A: Synthesis of Pyrazoles

Target: 3-Aryl-1H-4-pyrazolecarbonitriles

Reagent: Hydrazine Hydrate or Substituted Hydrazines

Mechanism: The hydrazine amino group attacks the

Data Summary: Hydrazine Variations

| Nucleophile | Product Type | Key Observation | Yield Range |

| Hydrazine Hydrate | Precipitate forms upon cooling | 85-92% | |

| Phenylhydrazine | 1-Phenyl-pyrazole | Requires longer reflux; often oil initially | 70-80% |

| Heteroaryl Hydrazine | 1-Heteroaryl-pyrazole | High MP solids; reduced solubility | 65-75% |

Module B: Synthesis of Pyrimidines

Target: Substituted Pyrimidines Reagent: Urea, Thiourea, or Guanidine Critical Insight: Unlike hydrazines, urea and thiourea are less nucleophilic. This reaction often requires a basic catalyst (e.g., sodium ethoxide or piperidine) to deprotonate the urea, enhancing its nucleophilicity.

-

Pathway: The deprotonated urea attacks the

-carbon. Subsequent cyclization occurs at the carbonyl group. -

Note: The nitrile group usually remains intact at position 5, providing a handle for further functionalization.

Module C: Fused Systems (Zaleplon Analogs)

Target: Pyrazolo[1,5-a]pyrimidines

Reagent: 5-Aminopyrazoles

Relevance: This is the most pharmaceutical-relevant pathway. The exocyclic amine of the 5-aminopyrazole attacks the

Part 3: Experimental Protocols

These protocols are standardized for research-grade synthesis (

Protocol 1: General Synthesis of the Scaffold

Before reacting the enaminonitrile, you must synthesize it.

-

Reagents: Mix equimolar amounts of

-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and Dimethylformamide dimethyl acetal (DMF-DMA). -

Conditions: Reflux in dry xylene or toluene for 3–6 hours.

-

Validation: The reaction releases methanol. Use a Dean-Stark trap or open condenser to drive equilibrium.

-

Workup: Cool to room temperature. The product usually crystallizes as yellow/orange needles. Wash with cold ethanol.

-

QC:

should show two singlets for

Protocol 2: Conversion to 3-Aryl-pyrazole-4-carbonitrile

-

Setup: Dissolve

-aroyl- -

Addition: Add Hydrazine Hydrate (

, slight excess) dropwise at room temperature. -

Reaction: Reflux for 2–4 hours.

-

Observation: The evolution of dimethylamine gas (fishy odor) indicates the reaction is proceeding.

-

-

Workup: Concentrate the solvent to half-volume and cool on ice. Filter the solid precipitate.

-

Purification: Recrystallize from Ethanol/DMF mixtures.

-

Reference: See Al-Qalaf et al.[1][2][3] for spectral data comparisons [1].

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines[1][4][5]

-

Setup: Mix Enaminonitrile (

) and 3-amino-1H-pyrazole ( -

Reaction: Reflux for 4–6 hours.

-

Why Acid? Acetic acid acts as both solvent and catalyst, protonating the carbonyl to facilitate the cyclization step after the initial substitution.

-

-

Workup: Pour into crushed ice/water. Neutralize with

if no precipitate forms immediately. -

Validation: Disappearance of the cyano stretch in IR is not expected (CN remains). Look for the loss of

signals in NMR.

Part 4: Workflow Visualization

The following diagram maps the divergent synthesis pathways available from the single enaminonitrile precursor.

References

-

Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-Dimethylamino-2-Propenenitrile and their Reactivity toward Nitrogen Nucleophiles. Source: Heterocycles (2008). Al-Qalaf, F., et al. URL:[Link]

-

Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine Derivatives. Source: American Journal of Organic Chemistry (2012).[4] Khalil, M. A., et al. URL:[Link]

-

Recent Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine. Source: Synthetic Communications (2019). URL:[Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]

- 4. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]

- 5. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dipolar Character & Reactivity of 2-Aroyl-3-aminopropenenitriles

The following technical guide details the physicochemical character, synthesis, and application of 2-aroyl-3-aminopropenenitriles . This document is structured to provide actionable insights for researchers in medicinal chemistry and organic synthesis.

Executive Summary

2-Aroyl-3-aminopropenenitriles represent a specialized class of push-pull alkenes (enaminonitriles) characterized by a profound dipolar electronic structure. Unlike simple alkenes, the conjugation between the electron-donating amino group and the electron-withdrawing aroyl and nitrile groups creates a system with significant zwitterionic character. This guide analyzes the structural consequences of this dipole—specifically Resonance-Assisted Hydrogen Bonding (RAHB) and Bond Length Alternation (BLA) —and translates these physical properties into robust synthetic protocols for heterocyclic drug discovery.

Part 1: The Physicochemical Basis of Dipolar Character

The reactivity of 2-aroyl-3-aminopropenenitriles is dictated by the delocalization of the nitrogen lone pair into the conjugated

Electronic Push-Pull Mechanism

The molecule possesses three critical functional zones:

-

Donor (D): The amino group (

or -

-Bridge: The propene (

-

Acceptors (A): The nitrile (

) and aroyl (

This arrangement facilitates a resonance equilibrium between the neutral enamine form and the zwitterionic iminium form .

Diagram 1: Resonance & Dipolar Distribution

The following diagram illustrates the electron density flow and the resulting zwitterionic contribution.

Caption: Electronic resonance showing the transition from localized alkene to the dipolar iminium species, responsible for the reduced C=C bond order.

Structural Consequences: RAHB and Isomerism

The dipolar character induces specific stereochemical locks.

-

Z/E Isomerism: The

-isomer is thermodynamically preferred in solution. This is driven by Resonance-Assisted Hydrogen Bonding (RAHB) , where the amino proton forms a strong intramolecular bond with the carbonyl oxygen ( -

Rotational Barriers: The contribution of the zwitterionic form imparts significant single-bond character to the

bond and double-bond character to the-

Result: High rotational barriers (

) around the

-

Part 2: Spectroscopic Validation (Self-Validating Data)

To confirm the synthesis of these targets, researchers must look for specific spectroscopic signatures that validate the dipolar nature.

NMR Spectroscopy Signatures

The dipolar character causes extreme deshielding of the amino protons and shielding of the vinyl proton.

| Nucleus | Signal | Shift ( | Structural Interpretation |

| NH (Cheated) | 10.5 – 12.5 | Validates the RAHB ( | |

| NH (Free) | 6.0 – 8.5 | If observed, indicates | |

| Vinyl H (C3-H) | 8.0 – 8.5 | Downfield shift due to proximity to the electron-deficient iminium center. | |

| C=O (Carbonyl) | 185 – 190 | Typical aryl ketone, but slightly shielded if participating heavily in resonance. | |

| CN (Nitrile) | 115 – 118 | Characteristic sharp singlet. |

X-Ray Crystallography (Bond Length Alternation)

In the solid state, the "push-pull" effect is quantifiable by measuring bond lengths compared to standard values.

-

C2=C3 Bond: Lengthens to 1.39–1.43 Å (Standard alkene: 1.34 Å).

-

C3-N Bond: Shortens to 1.30–1.34 Å (Standard C-N: 1.47 Å).

-

Interpretation: The molecule exists as a hybrid, approaching a cyanine-like state.

Part 3: Synthetic Protocols

The most robust route to 2-aroyl-3-aminopropenenitriles is the condensation of aroylacetonitriles with dimethylformamide dimethylacetal (DMF-DMA), followed by amine exchange if a substituted amine is required.

Protocol A: Synthesis of 2-Benzoyl-3-(dimethylamino)acrylonitrile

Target: The primary "push-pull" precursor.

-

Reagents:

-

Benzoylacetonitrile (10 mmol, 1.45 g)

-

DMF-DMA (12 mmol, 1.6 mL)

-

Solvent: Xylene or Toluene (dry, 20 mL)

-

-

Procedure:

-

Step 1: Dissolve benzoylacetonitrile in xylene in a round-bottom flask equipped with a reflux condenser.

-

Step 2: Add DMF-DMA dropwise via syringe.

-

Step 3: Heat to reflux (

) for 4–6 hours. Critical Step: The reaction releases methanol. Using a Dean-Stark trap or open reflux allows methanol to escape, driving the equilibrium forward. -

Step 4: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The product is usually a yellow/orange spot that is more polar than the starting material.

-

Step 5: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from Ethanol/Ether.

-

-

Yield: Typically 80–90%.

-

Validation: Melting point (check against lit.

for unsubstituted phenyl) and

Protocol B: Amine Exchange (To introduce specific R-NH groups)

Target: 2-Benzoyl-3-(arylamino)acrylonitrile.

-

Reagents:

-

Product from Protocol A (1 mmol)

-

Primary Amine (e.g., Aniline, 1.1 mmol)

-

Solvent: Ethanol (10 mL)

-

-

Procedure:

-

Step 1: Mix enaminonitrile and aniline in ethanol.

-

Step 2: Reflux for 2–4 hours. The dimethylamine is volatile and leaves the system.

-

Step 3: Cool to precipitate the secondary enamine.

-

Step 4: Filter and wash with cold ethanol.

-

Part 4: Reactivity & Heterocyclic Applications[1]

The dipolar nature of these synthons makes them "chemical chameleons." The C3 carbon is electrophilic (susceptible to nucleophiles), while the C2 carbon (and attached groups) can participate in cyclization.

Diagram 2: Heterocyclic Divergence Workflow

This diagram maps the transformation of the enaminonitrile scaffold into key pharmaceutical pharmacophores.

Caption: Divergent synthesis pathways utilizing the electrophilic C3 center of the dipolar scaffold to generate bioactive heterocycles.

Mechanistic Insight for Drug Design

When designing inhibitors using this scaffold:

-

Pyrazoles: Reaction with hydrazines is the most common application. The hydrazine

attacks the electrophilic C3, displacing the dimethylamine (or original amine), followed by intramolecular attack on the nitrile or carbonyl.-

Note: Regioselectivity is controlled by the hardness/softness of the nucleophile and the solvent polarity (which stabilizes the dipolar intermediate).

-

-

Pyrimidines: Reaction with guanidine or urea derivatives yields pyrimidines. This is vital for synthesizing kinase inhibitors where the pyrimidine ring mimics the ATP adenine base.

References

-

El-Nagdi, M. H., et al. (1992). "Enaminonitriles in Heterocyclic Synthesis." Heterocycles.

-

Shawali, A. S. (2010). "Hydrazonoyl halides: Useful building blocks for the synthesis of arylhydrazones and heterocycles." Journal of Advanced Research.

-

Al-Mousawi, S. M., et al. (2012).[1] "Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles." Molecules.

-

Kleinpeter, E. (2000). "Conformational Analysis of Push-Pull Alkenes by DNMR." Topics in Current Chemistry.

-

Geng, X., et al. (2017).[2] "Synergistic I2/Amine Promoted Povarov-Type Reaction." Organic Letters.

Sources

Stability of dimethylaminoacrylonitrile derivatives in solution

An In-depth Technical Guide: The Stability of Dimethylaminoacrylonitrile Derivatives in Solution

Introduction: The Double-Edged Sword of Reactivity

Dimethylaminoacrylonitrile and its derivatives represent a class of highly versatile building blocks in modern organic synthesis. Characterized by the presence of an electron-donating dimethylamino group and an electron-withdrawing nitrile group across a carbon-carbon double bond, these molecules possess a unique "push-pull" electronic structure. This arrangement renders them exceptionally useful as synthons for constructing complex heterocyclic systems, including pyrazoles and pyridines, which are common scaffolds in pharmaceuticals and materials science.[1] However, the very reactivity that makes these compounds valuable also presents a significant challenge: their inherent instability in solution.

For researchers in process development and drug formulation, understanding and controlling the stability of these intermediates is not merely an academic exercise. It is a critical factor that directly impacts process yields, impurity profiles, product shelf-life, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive technical overview of the factors governing the stability of dimethylaminoacrylonitrile derivatives in solution, the primary degradation pathways, robust analytical methodologies for stability assessment, and practical strategies for their preservation.

Part 1: The Chemical Foundation of Instability

The core of a dimethylaminoacrylonitrile derivative's reactivity lies in its enamine substructure. The nitrogen lone pair of the dimethylamino group donates electron density into the double bond, making the α-carbon (adjacent to the amino group) nucleophilic and electron-rich. Conversely, the potent electron-withdrawing effect of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic.

This electronic dichotomy creates two primary points of vulnerability for chemical degradation, particularly in the presence of common laboratory solvents and reagents.

Caption: Generalized hydrolysis pathways.

Part 3: Critical Factors Governing Stability

The rate of degradation is not constant; it is profoundly influenced by several environmental and formulation factors. A systematic evaluation of these factors is essential for developing robust processes and stable formulations. Common factors that affect the stability of drugs include temperature, light, pH, oxidation, and enzymatic degradation. [2]

| Factor | Condition | Pseudo-First-Order Rate Constant (k, hr⁻¹) (Illustrative) | Rationale |

|---|---|---|---|

| pH | pH 3.0 | 0.085 | Acid-catalyzed hydrolysis is significant. Protonation of the enamine accelerates degradation. |

| pH 7.0 | 0.002 | Region of maximum stability for many enamines, though slow hydrolysis by neutral water still occurs. | |

| pH 11.0 | 0.150 | Base-catalyzed hydrolysis dominates. Direct attack by hydroxide ions is rapid. [3] | |

| Temperature | 4 °C (at pH 7.0) | 0.0001 | Refrigeration significantly slows down kinetic processes, providing the best short-to-medium term storage. |

| 25 °C (at pH 7.0) | 0.002 | Ambient temperature allows for slow but measurable degradation over time. | |

| 50 °C (at pH 7.0) | 0.030 | Elevated temperature dramatically accelerates the degradation rate, consistent with the Arrhenius equation. [4] | |

| Solvent | Toluene | < 0.00001 | Aprotic, non-polar solvent. Does not participate in hydrolysis, offering excellent stability. [5] |

| Methanol | 0.005 | Protic solvent. Can act as a nucleophile (methanolysis) or proton source, leading to slow degradation. | |

| Water | 0.002 (at pH 7.0) | Protic solvent and direct participant in the primary degradation pathway (hydrolysis). | |

| Atmosphere | Inert (N₂ or Ar) | Baseline | Prevents potential oxidative side-reactions, especially for derivatives with other sensitive functional groups. |

| | Air (Oxygen) | > Baseline | Oxygen can accelerate degradation, particularly in the presence of light or trace metal catalysts. [6]|

Part 4: A Framework for Stability Assessment

Reliable stability data can only be generated through a well-designed experimental program that utilizes a validated Stability-Indicating Assay Method (SIAM) . A SIAM is defined as a validated analytical method that can accurately and specifically measure the active compound without interference from its degradation products, process impurities, or other formulation components. [7]High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for this purpose. [8][9]

Caption: Workflow for developing a stability-indicating method.

Experimental Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the dimethylaminoacrylonitrile derivative under various stress conditions to generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

-

Dimethylaminoacrylonitrile derivative stock solution (e.g., 1 mg/mL in Acetonitrile)

-

0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Class A volumetric flasks, pipettes

-

pH meter, heating block or oven, photostability chamber

Procedure:

-

Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the respective stressor solution in a 10 mL flask. A control sample is prepared with 9 mL of purified water.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 1 hour.

-

Oxidation: Add 3% H₂O₂. Incubate at room temperature for 8 hours.

-

Thermal Stress: Incubate the stock solution (neat or in a chosen solvent) at 80°C for 24 hours.

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

Timepoint Analysis: At the end of the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase and analyze immediately by HPLC.

-

Causality Check: The goal is to achieve 5-20% degradation of the main compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly. This ensures that primary degradation products are generated without excessive secondary degradation.

Experimental Protocol 2: HPLC-UV Method for Stability Monitoring

Objective: To separate and quantify the parent derivative from its degradation products generated during the stability study.

Instrumentation & Parameters:

-

System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Rationale: A C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The expected degradation products (e.g., β-ketonitriles) are typically more polar than the parent enamine and will elute earlier, allowing for good separation.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Rationale: Formic acid provides a controlled acidic pH to ensure sharp peak shapes and consistent retention times.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Rationale: A gradient is crucial for a stability-indicating method. It ensures that highly polar degradants that elute early are well-resolved, while the more retained parent compound is eluted in a reasonable time with good peak shape. [7]* Flow Rate: 1.0 mL/min

-

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined from the UV spectrum of the parent compound (typically at its λmax). A PDA detector is highly recommended to assess peak purity across all samples.

-

Injection Volume: 10 µL

Part 5: Strategies for Enhancing Solution Stability

Armed with an understanding of the degradation pathways and a robust analytical method, several practical strategies can be implemented to minimize degradation.

-

pH Control: This is the most critical parameter. The stability data will reveal a pH "sweet spot" of maximum stability, likely in the weakly acidic to neutral range (pH 5-7). For aqueous solutions or processes, the use of a suitable buffer system (e.g., acetate, phosphate) is essential to maintain the pH in this stable region.

-

Solvent Selection: Whenever possible, use aprotic solvents (e.g., Toluene, Dichloromethane, Acetonitrile) for storage and reactions. [1][5]If a protic solvent is required, consider co-solvents like propylene glycol or polyethylene glycol, which can reduce water activity and slow the rate of hydrolysis.

-

Temperature Management: Store all solutions, both in the lab and in production, at reduced temperatures (2-8 °C). [10]Reactions should be conducted at the lowest temperature that allows for a practical reaction rate.

-

Exclusion of Destabilizing Agents:

-

Oxygen: For long-term storage or for particularly sensitive derivatives, sparging the solvent with an inert gas like nitrogen or argon and sealing containers tightly can prevent oxidative degradation. [6] * Light: Store solutions in amber glass vials or light-proof containers to prevent photolytic degradation.

-

-

Use of Stabilizers: In formulated products, the addition of stabilizers can provide further protection. [11][12] * Antioxidants: If oxidation is identified as a degradation pathway, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be effective.

Conclusion

Dimethylaminoacrylonitrile derivatives are powerful synthetic tools whose utility is balanced by their inherent chemical instability in solution. The primary degradation route is hydrolysis of the enamine functional group, a process that is strongly catalyzed by both acidic and basic conditions and accelerated by heat. A successful research or development program hinges on a proactive approach to stability. This involves first understanding the degradation pathways, then developing a specific and validated stability-indicating analytical method, and finally, using the acquired knowledge to implement rational control strategies. By carefully managing pH, temperature, and solvent choice, and by protecting the material from light and oxygen, the reactivity of these valuable compounds can be harnessed while their degradation is effectively controlled.

References

- CN101456825B - Method for preparing acrylic nitrile derivates - Google P

-

3-Dimethylaminoacrylonitrile - the NIST WebBook. [Link]

-

Pharmaceutical Strategies for Stabilizing Drug Nanocrystals - PubMed. [Link]

-

Factors that affect the stabilization of alpha-helices in short peptides by a capping box. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Factors Affecting the Stability of Nanoemulsions—Use of Artificial Neural Networks. [Link]

-

Analytical Techniques In Stability Testing - Separation Science. [Link]

-

An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed. [Link]

-

3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem. [Link]

-

Stabilizers used in nanocrystal based drug delivery systems - SciSpace. [Link]

-

Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. [Link]

-

Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - MDPI. [Link]

-

Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles - Pradeep Research Group. [Link]

-

Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. [Link]

-

Anthocyanins: Factors Affecting Their Stability and Degradation - PMC. [Link]

-

(PDF) Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - ResearchGate. [Link]

-

Stability indicating study by using different analytical techniques - IJSDR. [Link]

-

Assay and Stability Testing - Kinam Park. [Link]

-

Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution - MDPI. [Link]

Sources

- 1. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pradeepresearch.org [pradeepresearch.org]

- 5. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]

- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Dimethylamino)acrylonitrile | 2407-68-3 [sigmaaldrich.com]

- 11. Pharmaceutical Strategies for Stabilizing Drug Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide on the Solvatochromic Properties of Fluorobenzoyl Enaminonitriles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fluorobenzoyl enaminonitriles represent a compelling class of compounds whose photophysical properties are exquisitely sensitive to their local environment. This technical guide provides a comprehensive exploration of the solvatochromic characteristics of these molecules, detailing the underlying principles of intramolecular charge transfer (ICT) that govern their behavior. We present a cohesive narrative that spans from the fundamental synthesis of these compounds to advanced spectroscopic analysis and data interpretation. This document is designed to equip researchers, particularly those in drug development and materials science, with the foundational knowledge and practical methodologies required to harness the unique solvatochromic properties of fluorobenzoyl enaminonitriles for the development of novel sensors, probes, and smart materials.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited states of a molecule, leading to shifts in its absorption and emission spectra.[2] For researchers in drug development, solvatochromic compounds offer a powerful toolset for probing biomolecular interactions, as the binding of a drug to its target often involves a change in the local microenvironment from polar (aqueous) to non-polar (the protein interior).[3][4]

Fluorobenzoyl enaminonitriles are particularly noteworthy due to their inherent "push-pull" electronic structure. The enamine moiety acts as an electron donor, while the fluorobenzoyl and nitrile groups serve as strong electron acceptors. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, making these molecules highly sensitive to solvent polarity.[5][6][7] The fluorine substitution on the benzoyl ring further modulates the electronic properties, enhancing the potential for pronounced solvatochromic shifts.

Synthesis and Structural Characterization

The synthesis of fluorobenzoyl enaminonitriles can be approached through established routes for enaminonitrile formation. A common method involves the condensation of a fluorinated benzoylacetonitrile with an amine or an orthoformate in the presence of a secondary amine like piperidine or morpholine.[8][9]

Proposed Synthetic Pathway:

Caption: Generalized synthetic route to fluorobenzoyl enaminonitriles.

Characterization of the final product is crucial and typically involves a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the covalent structure and the presence of the fluorine substituent.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10]

Spectroscopic Investigation of Solvatochromic Properties

The core of understanding the solvatochromic behavior of fluorobenzoyl enaminonitriles lies in the systematic analysis of their UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities.

Experimental Protocol for Solvatochromic Analysis

-

Solvent Selection: A series of solvents covering a broad range of polarities should be chosen. It is recommended to use solvents from different classes (e.g., non-polar, polar aprotic, and polar protic) to dissect the different types of solute-solvent interactions.

-

Solution Preparation: Prepare stock solutions of the fluorobenzoyl enaminonitrile in a volatile solvent (e.g., dichloromethane). From this stock, prepare dilute solutions (typically 1-10 µM) in each of the selected solvents. Ensure the final concentration is low enough to avoid aggregation effects.

-

UV-Visible Spectroscopy: Record the absorption spectrum of the compound in each solvent using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_abs_) should be determined.

-

Fluorescence Spectroscopy: Using the determined λ_abs_ as the excitation wavelength, record the fluorescence emission spectrum for each solution. The wavelength of maximum emission (λ_em_) should be recorded.

-

Data Analysis: Correlate the observed spectral shifts with empirical solvent polarity scales, such as the Dimroth-Reichardt E(T)(30) scale.[11] This allows for a quantitative assessment of the solvatochromic sensitivity.

Interpreting the Spectral Data

The solvatochromic behavior of these "push-pull" systems is dominated by intramolecular charge transfer. Upon excitation, there is a significant redistribution of electron density from the enamine donor to the fluorobenzoyl and nitrile acceptors. This leads to an excited state that is significantly more polar than the ground state.

-

Positive Solvatochromism (Bathochromic Shift): In more polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This reduces the energy gap between the ground and excited states, resulting in a red-shift (bathochromic shift) of the emission maximum to longer wavelengths.[2][6]

Caption: Energy level diagram illustrating positive solvatochromism.

Quantitative Analysis: The Lippert-Mataga Plot

The Lippert-Mataga equation provides a method to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent. A linear plot of the Stokes shift versus the solvent polarity function is indicative of a dominant ICT mechanism and can be used to estimate the change in dipole moment between the ground and excited states.

Tabulated Solvatochromic Data (Hypothetical Data for a Model Compound)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 350 | 400 | 3571 |

| Toluene | 2.38 | 1.497 | 355 | 425 | 4700 |

| Dichloromethane | 8.93 | 1.424 | 360 | 460 | 6098 |

| Acetonitrile | 37.5 | 1.344 | 365 | 490 | 7400 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 370 | 520 | 8333 |

| Water | 80.1 | 1.333 | 375 | 550 | 9240 |

Applications in Drug Development and Research

The pronounced sensitivity of fluorobenzoyl enaminonitriles to their local environment makes them highly valuable as:

-

Fluorescent Probes: For monitoring protein-ligand binding events, where the probe experiences a change in polarity upon binding.[3]

-

Cellular Imaging Agents: To visualize and report on the polarity of different subcellular compartments.

-

Sensors for Biomolecular Interactions: The significant fluorescence turn-on or spectral shift in non-polar environments can be exploited for "wash-free" assays.[3]

Conclusion

Fluorobenzoyl enaminonitriles are a promising class of solvatochromic fluorophores with significant potential in various scientific domains, particularly in drug discovery and materials science. Their "push-pull" electronic architecture, enhanced by fluorine substitution, leads to a pronounced intramolecular charge transfer character, resulting in high sensitivity to solvent polarity. This guide has provided a comprehensive overview of their synthesis, spectroscopic characterization, and the theoretical underpinnings of their solvatochromic behavior. The detailed experimental protocols and data interpretation frameworks presented herein are intended to empower researchers to effectively utilize these versatile compounds in their respective fields. Further exploration of this chemical space is likely to yield even more sophisticated molecular tools for sensing and imaging at the molecular level.

References

-

Danan, A., et al. (2024). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. MDPI. [Link]

-

(n.d.). The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. RSC Publishing. [Link]

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed. [Link]

-

Papadakis, R., et al. (2010). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. PubMed. [Link]

-

(n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. [Link]

-

(n.d.). Studies on solvatochromic properties of aminophenylstyryl-quinolinum dye, LDS 798, and its application in studying submicron lipid based structure. PubMed. [Link]

-

(n.d.). (PDF) Effect of solvent polarity on the photophysical properties of chalcone derivatives. [Link]

-

(n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. SCIRP. [Link]

-

(n.d.). Exploring Dual Solvatochromic Traits in Novel Fluorescent Benzanthrone Ethynyl Derivatives | Request PDF. ResearchGate. [Link]

- (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.

-

(n.d.). Design of Enaminitrile Switches with Enhanced Protofluorochromic Properties. Diva-portal.org. [Link]

-

(n.d.). Contrasting Solvent Polarity Effect on the Photophysical Properties of Two Newly Synthesized Aminostyryl Dyes in the Lower and in the Higher Solvent Polarity Regions. The Journal of Physical Chemistry A - ACS Figshare. [Link]

-

(n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]

-

Medrasi, H. Y., et al. (2013). Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives. PubMed. [Link]

-

(n.d.). Synthesis of a novel aminobenzene-containing hemicucurbituril and its fluorescence spectral properties with ions. Beilstein Journals. [Link]

-

(n.d.). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. PMC. [Link]

-

(n.d.). Ionochromism, solvatochromism and effect of dissolved gases on the spectral properties of bromothymol blue. Usiena air. [Link]

-

(n.d.). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link]

-

(n.d.). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC. [Link]

-

(n.d.). Simulating Excited-State Complex Ensembles: Fluorescence and Solvatochromism in Amine-Arene Exciplexes. ChemRxiv. [Link]

-

(n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

-

(n.d.). Driving sustainable drug discovery and development using Green Chemistry. AstraZeneca. [Link]

-

(n.d.). Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Fluorophenyl Pyrazoles from Enaminonitriles

Executive Summary & Strategic Importance

The 1-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib), p38 MAP kinase inhibitors, and Factor Xa inhibitors. Specifically, the incorporation of a 4-fluorophenyl moiety enhances metabolic stability by blocking para-oxidation while modulating lipophilicity (logP) for improved membrane permeability.

This guide details the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitriles via the cyclocondensation of enaminonitriles with 4-fluorophenylhydrazine. Unlike traditional 1,3-diketone condensations (Knorr synthesis) which often suffer from regioselectivity issues, the enaminonitrile route offers superior regiocontrol, milder conditions, and access to densely functionalized cores suitable for fragment-based drug discovery (FBDD).

Mechanistic Insight & Reaction Design

The Enaminonitrile Advantage

The precursor, typically 2-(ethoxymethylene)malononitrile (an

Reaction Pathway

The reaction proceeds via a domino sequence: Michael Addition

-

Nucleophilic Attack: The terminal nitrogen (

) of 4-fluorophenylhydrazine attacks the electrophilic -

Elimination: Ethanol is expelled, forming an intermediate hydrazone.

-

Cyclization: The internal hydrazine nitrogen attacks one of the nitrile groups (5-exo-dig cyclization).

-

Isomerization: A proton shift yields the aromatic 5-aminopyrazole.

Pathway Visualization

The following diagram maps the critical transition states and the regioselective outcome.

Figure 1: Step-wise mechanistic pathway for the regioselective synthesis of 5-aminopyrazoles.

Experimental Protocols

Protocol A: Standard Thermal Condensation (High Reliability)

Best for: Gram-scale synthesis and initial validation.

Reagents:

-

2-(Ethoxymethylene)malononitrile (1.0 eq)

-

(4-Fluorophenyl)hydrazine hydrochloride (1.1 eq)

-

Ethanol (Absolute, ACS Grade)

-

Triethylamine (Et

N) or Sodium Acetate (1.2 eq) – Required to neutralize the HCl salt.

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10 mmol of 2-(ethoxymethylene)malononitrile in 30 mL of ethanol.

-

Addition: Add 11 mmol of (4-fluorophenyl)hydrazine hydrochloride followed by 12 mmol of Et

N. The solution may darken slightly. -

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product typically fluoresces or stains dark yellow/brown.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water mixture with vigorous stirring.

-

Isolation: A precipitate will form immediately. Filter the solid via vacuum filtration (Buchner funnel).

-

Purification: Wash the cake with cold water (

) and cold ethanol (

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Protocol B: Microwave-Assisted "Green" Synthesis

Best for: Rapid library generation and eco-friendly optimization.

Reagents:

-

2-(Ethoxymethylene)malononitrile (1.0 mmol)

-

(4-Fluorophenyl)hydrazine free base (1.0 mmol)

-

Solvent: Water/Ethanol (1:1 v/v) or solvent-free (neat).

Procedure:

-

Loading: In a 10 mL microwave process vial, combine the enaminonitrile and hydrazine.

-

Solvent: Add 2 mL of Water/Ethanol mixture. (Catalysts like nano-ZnO or ionic liquids can be added here for rate enhancement, but are often unnecessary for this specific substrate).

-

Irradiation: Seal the vial. Heat in a dedicated microwave reactor at

(Power: Dynamic, Max 150W) for 10–20 minutes. -

Workup: Cool to room temperature. The product often precipitates directly from the aqueous mixture.

-

Isolation: Centrifuge or filter the solid. Wash with water.[1]

Expected Yield: 90–95% Time Savings: Reduced from 4 hours to <20 minutes.

Workflow & Process Control

To ensure reproducibility, follow this logic flow for decision-making during synthesis.

Figure 2: Decision matrix for selecting the optimal synthetic route and workup.

Characterization & Troubleshooting

Analytical Benchmarks

Confirm the structure using these diagnostic signals:

-

IR Spectroscopy: Look for the sharp nitrile (

) stretch at 2200–2220 cm -

H NMR (DMSO-d

- ppm: Singlet (1H) for the pyrazole C3-H.

-

ppm: Broad singlet (2H, exchangeable with D

- ppm: Multiplets for the 4-fluorophenyl aromatic protons.

-

F NMR: A diagnostic signal typically around -110 to -120 ppm (relative to CFCl

Comparative Data: Solvent Effects

The choice of solvent impacts yield and regioselectivity.

| Solvent System | Reaction Time | Yield (%) | Regioselectivity (5-NH2 : 3-NH2) | Notes |

| Ethanol (Reflux) | 3–5 h | 88 | >99:1 | Standard, robust method. |

| Water/EtOH (1:1) | 4 h | 85 | >99:1 | Green, product precipitates easily. |

| Acetic Acid | 2 h | 75 | 95:5 | Faster, but lower yield due to solubility. |

| Microwave (H2O) | 15 min | 93 | >99:1 | Highest efficiency, requires specialized equipment. |

Troubleshooting Guide

-

Issue: Low Yield / Oily Product.

-

Cause: Incomplete neutralization of the hydrazine hydrochloride salt.

-

Fix: Ensure 1.2 eq of base (Et

N or NaOAc) is used. The reaction requires the free hydrazine nucleophile.

-

-

Issue: Regioisomer Contamination.

-

Cause: Steric bulk on the enaminonitrile or extreme pH.

-

Fix: The 5-amino isomer is thermodynamically favored. Ensure reflux times are sufficient to allow thermodynamic equilibration.

-

-

Issue: Color Impurities.

-

Cause: Oxidation of the hydrazine or amino-pyrazole.[2]

-

Fix: Perform the reaction under an inert atmosphere (

) if the hydrazine is old. Recrystallize from ethanol with activated charcoal.

-

References

-

Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem. (2011).[3] 3

-

Scientific Research Publishing. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." International Journal of Organic Chemistry (2012). 4[2][3][5][6][7][8][9][10]

-

National Institutes of Health (PMC). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances (2024). 1[3][5][6][7][9][10]

-

MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules (2022).[2][11] 2[6]

-

BenchChem. "Managing Regioselectivity in Substituted Pyrazole Synthesis." Technical Support Center. 12[3][6][7][9][10]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 5. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Microwave-Assisted Cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the microwave-assisted cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile. This document offers detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices, empowering users to leverage this efficient synthetic methodology for the creation of diverse heterocyclic scaffolds.

Introduction: The Power of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[1][2][3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][2] This rapid and uniform heating, a result of direct coupling of microwave energy with polar molecules in the reaction mixture, leads to increased reaction rates, higher product yields, and improved purity.[1][2][4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[2]

The substrate, 2-(4-fluorobenzoyl)acrylonitrile, is a highly versatile building block for heterocyclic synthesis. Its structure incorporates a Michael acceptor (the activated double bond), a nitrile group, and a ketone, providing multiple reactive sites for cyclocondensation reactions with various dinucleophiles. The presence of the electron-withdrawing 4-fluorobenzoyl group further enhances the reactivity of the α,β-unsaturated system, making it an excellent candidate for constructing a variety of heterocyclic systems with potential pharmacological applications.

This guide will focus on the microwave-assisted cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile with thiourea as a representative dinucleophile to synthesize substituted pyrimidinethiones, a class of compounds with known biological activities.

Reaction Mechanism and Rationale

The cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile with a dinucleophile like thiourea under microwave irradiation proceeds through a cascade of reactions, as illustrated below. The efficiency of microwave heating is attributed to its ability to rapidly and uniformly heat the polar reactants and intermediates, thus accelerating the rate-determining steps of the reaction.

Figure 1: Proposed reaction mechanism for the microwave-assisted cyclocondensation.

The initial step involves a Michael addition of the nucleophilic sulfur or nitrogen atom of thiourea to the electron-deficient β-carbon of the acrylonitrile. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. The final step involves dehydration to yield the stable dihydropyrimidinethione, which may exist in tautomeric forms. Microwave irradiation significantly accelerates these steps, leading to a rapid and efficient synthesis.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 2-(4-fluorobenzoyl)acrylonitrile

A common method for the synthesis of 2-aroylacrylonitriles is the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound. In this case, we can adapt this to the reaction of 4-fluorobenzaldehyde with malononitrile.

Protocol 1: Microwave-Assisted Knoevenagel Condensation

| Parameter | Value |

| Reactants | 4-Fluorobenzaldehyde (1 mmol), Malononitrile (1 mmol) |

| Catalyst | Piperidine (2-3 drops) or Ammonium acetate |

| Solvent | Ethanol (5 mL) or Solvent-free |

| Microwave Power | 100-300 W |

| Temperature | 80-100 °C |

| Reaction Time | 2-5 minutes |

| Work-up | Cool to room temperature, add cold water, filter the precipitate, wash with water, and recrystallize from ethanol. |

Part 2: Microwave-Assisted Cyclocondensation with Thiourea

This protocol details the synthesis of 4-(4-fluorophenyl)-6-amino-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Protocol 2: Synthesis of a Substituted Pyrimidinethione

| Parameter | Value |

| Reactants | 2-(4-fluorobenzoyl)acrylonitrile (1 mmol), Thiourea (1.2 mmol) |

| Catalyst | Potassium carbonate (K₂CO₃) (0.5 mmol) or a few drops of a basic catalyst like piperidine |

| Solvent | Ethanol (10 mL) or N,N-Dimethylformamide (DMF) (5 mL) |

| Microwave Power | 150-400 W |

| Temperature | 100-140 °C |

| Reaction Time | 5-15 minutes |

| Work-up | Cool the reaction mixture, pour into ice-water, and acidify with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid. |

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Pyridine Synthesis | Conventional | 6-10 hours | 60-75 | [5] |

| Pyridine Synthesis | Microwave | 3-5 minutes | 85-88 | [5] |

| Dihydropyridine Synthesis | Conventional | Hours to days | Moderate | [2][3] |

| Dihydropyridine Synthesis | Microwave | 1-5 minutes | Satisfactory | [2] |

Visualization of the Experimental Workflow

Figure 2: General workflow for microwave-assisted cyclocondensation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Key to this is the in-process monitoring and final characterization:

-

Thin-Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC will indicate the consumption of starting materials and the formation of the product.

-

Spectroscopic Analysis: The structure of the synthesized compounds should be unequivocally confirmed using a suite of spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the carbon-hydrogen framework of the molecule.

-

FT-IR: To identify key functional groups such as N-H, C=S, C=O, and C≡N.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

-

Melting Point: A sharp melting point is indicative of a pure compound.

By following these analytical steps, researchers can be confident in the identity and purity of their synthesized heterocyclic compounds.

Conclusion

The microwave-assisted cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile offers a rapid, efficient, and environmentally conscious route to valuable heterocyclic compounds.[1][2][4] The protocols and insights provided in this guide are intended to empower researchers to explore the synthetic potential of this methodology. The versatility of the starting material allows for the synthesis of a wide array of heterocyclic systems by varying the dinucleophile, opening avenues for the discovery of novel compounds with potential applications in drug development and materials science.

References

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

-

Gothwal, P., Malhotra, G., & Srivastava, Y. K. (2011). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. E-Journal of Chemistry, 8(1), 119-122. [Link]

-

Safari, J., et al. (2025). Microwave-Assisted One-Pot Multicomponent Synthesis of 1,4-Dihydropyridine Derivatives using Nanochitosan. Scribd. [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2056-2065. [Link]

-

Rishipathak, D., et al. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica, 10(8), 7-12. [Link]

-

Al-Ghorbani, M., et al. (2022). Construction and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation: A Green Approach. ResearchGate. [Link]

-

Hassan, A. S. (Year). Synthesis and Applications of Pyrimidinethiones. Global Journals. [Link]

-

Parmar, J. M., & Parikh, A. R. (Year). Synthesis and biological evaluation of some pyrimidinethiones and related heterocycles. ResearchGate. [Link]

Sources

- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scribd.com [scribd.com]

Synthesis of 5-(4-fluorophenyl)isoxazole Derivatives: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis of 5-(4-fluorophenyl)isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The primary method detailed is the [3+2] cycloaddition reaction, a robust and versatile strategy for constructing the isoxazole core. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting insights, tailored for researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The isoxazole core is a versatile pharmacophore capable of participating in various non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The incorporation of a 4-fluorophenyl group at the 5-position often enhances metabolic stability and binding affinity due to the unique electronic properties of fluorine.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition).[3][5] This reaction involves the concertive [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which in this case is a terminal alkyne to directly yield the aromatic isoxazole ring.[3][5]

A key challenge is that nitrile oxides are highly reactive and unstable intermediates. Therefore, they are almost exclusively generated in situ from more stable precursors. The most common and reliable method for generating nitrile oxides is the base-induced dehydrohalogenation of a hydroximoyl halide, which is itself formed from the halogenation of an aldoxime.[2][6]

This protocol will focus on a two-step sequence:

-

Synthesis of the Aldoxime Precursor: Preparation of 4-fluorobenzaldehyde oxime from 4-fluorobenzaldehyde.

-

One-Pot Cycloaddition: In situ generation of 4-fluorobenzonitrile oxide from the oxime and its immediate reaction with a terminal alkyne to yield the target 5-(4-fluorophenyl)isoxazole derivative.

Mechanism Spotlight: The [3+2] Cycloaddition Pathway

The reaction proceeds through a well-established mechanism. First, the 4-fluorobenzaldehyde oxime is converted to the corresponding hydroximoyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS). The addition of a non-nucleophilic base, like triethylamine (TEA), then abstracts a proton, leading to the elimination of HCl and the formation of the highly reactive 4-fluorobenzonitrile oxide intermediate. This intermediate is immediately trapped by the alkyne present in the reaction mixture via a pericyclic [3+2] cycloaddition to form the stable 5-substituted isoxazole ring.

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzaldehyde Oxime

This procedure details the conversion of 4-fluorobenzaldehyde to its corresponding oxime, a stable and essential precursor for the cycloaddition reaction.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium acetate (CH₃COONa) (1.5 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.

-

Add the aqueous solution to the flask containing the aldehyde.

-

Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 4-fluorobenzaldehyde oxime, which typically presents as a white solid.[7] The product can be used in the next step without further purification if high purity is achieved.

Protocol 2: One-Pot Synthesis of 3-Substituted-5-(4-fluorophenyl)isoxazole

This protocol describes the in situ generation of 4-fluorobenzonitrile oxide and its subsequent cycloaddition with a terminal alkyne. Phenylacetylene is used here as a representative alkyne.

Materials:

-

4-Fluorobenzaldehyde oxime (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Ethyl acetate (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-fluorobenzaldehyde oxime (1.0 eq) and phenylacetylene (1.1 eq) in ethyl acetate at room temperature, add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.

-

Stir the mixture for 15-20 minutes.

-

Slowly add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture using a dropping funnel over 10 minutes. An exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-(4-fluorophenyl)isoxazole.

Caption: Experimental workflow for the one-pot cycloaddition.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

| Parameter | Expected Data for 3-phenyl-5-(4-fluorophenyl)isoxazole |

| Appearance | White to off-white solid |

| Yield | 65-85% (Typical) |

| ¹H NMR (CDCl₃) | δ 7.80-7.70 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.30-7.10 (m, 4H, Ar-H), 6.85 (s, 1H, isoxazole-H) |

| ¹⁹F NMR (CDCl₃) | ~ -110 ppm (singlet or multiplet depending on coupling) |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₅H₁₀FNO: 240.0768; found: 240.0771 |

Note: Specific NMR shifts may vary slightly based on solvent and instrument calibration. The data presented is illustrative.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete formation of nitrile oxide; Dimerization of nitrile oxide (furoxan formation). | Ensure reagents are dry. Add TEA slowly to control the concentration of the nitrile oxide intermediate. Running the reaction at a slightly lower temperature (0°C) may minimize side reactions. |

| Reaction Stalls | Inactive NCS or wet reagents/solvents. | Use freshly opened or properly stored NCS. Ensure all solvents and reagents are anhydrous. |

| Difficult Purification | Presence of unreacted starting material or furoxan byproduct. | Optimize reaction time using TLC monitoring to ensure full consumption of the oxime. The furoxan byproduct can sometimes be removed by careful column chromatography or recrystallization. |

Safety Precautions

-

N-Chlorosuccinimide (NCS): Is an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.

-

Triethylamine (TEA): Is corrosive and has a strong odor. Use in a fume hood and wear appropriate personal protective equipment (PPE).

-

Solvents: Ethyl acetate and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Lee, K. C., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

-

Bhosale, S. H., et al. (2020). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Patel, H., et al. (2022). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. Scientific Reports. Available at: [Link]

-

Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

-